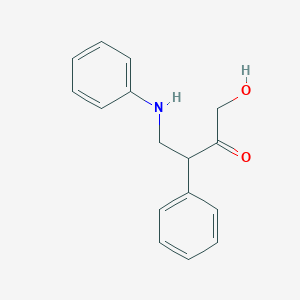

4-Anilino-1-hydroxy-3-phenylbutan-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

918785-06-5 |

|---|---|

Molekularformel |

C16H17NO2 |

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

4-anilino-1-hydroxy-3-phenylbutan-2-one |

InChI |

InChI=1S/C16H17NO2/c18-12-16(19)15(13-7-3-1-4-8-13)11-17-14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2 |

InChI-Schlüssel |

MWFSCWFZQKNDHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)C(=O)CO |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4-Anilino-1-hydroxy-3-phenylbutan-2-one: A Mechanistic and Practical Guide

Executive Summary

The synthesis of highly functionalized β -amino- α′ -hydroxy ketones, such as 4-anilino-1-hydroxy-3-phenylbutan-2-one , presents a unique challenge in organic chemistry. These structural motifs are highly prized in medicinal chemistry—often serving as critical intermediates for protease inhibitors and antimalarial derivatives[1]. However, traditional multicomponent approaches frequently fail due to the inherent instability of α -hydroxy ketones and profound regioselectivity issues.

This technical guide explores the definitive, field-proven methodology for synthesizing this compound: the 1,2,4-trioxane base-mediated fragmentation strategy pioneered by Singh and Malik[2][3]. By analyzing the causality behind the experimental design, this whitepaper provides a self-validating framework for researchers looking to scale or adapt this synthesis.

Mechanistic Rationale & Pathway Design

The Pitfalls of Direct Mannich Reactions

A logical first instinct for synthesizing 4-anilino-1-hydroxy-3-phenylbutan-2-one is a direct Mannich reaction utilizing 1-hydroxy-3-phenylpropan-2-one, formaldehyde, and aniline. However, this approach is fundamentally flawed. The precursor possesses two enolizable positions (C1 and C3). The C1 position is sterically unhindered, leading to preferential electrophilic attack at the undesired terminal carbon. Furthermore, α -hydroxy ketones are notoriously sensitive to the basic or acidic conditions required for Mannich condensation, often rapidly degrading or polymerizing[4].

Regioselectivity and side-reaction pitfalls in direct Mannich synthesis.

The Masked-Electrophile Strategy (Trioxane Fragmentation)

To bypass these limitations, modern synthesis utilizes a masked-electrophile approach. 6-(1-Arylvinyl)-substituted 1,2,4-trioxanes act as stable, latent precursors[5]. The trioxane ring protects the fragile carbonyl and α -hydroxy groups during upstream manipulations.

Upon exposure to mild basic conditions (e.g., Triton B, or even the nucleophilic amine itself), the peroxide linkage is cleaved. This triggers a highly facile fragmentation cascade that unmasks the highly reactive α,β -unsaturated ketone: 3-phenyl-1-hydroxybut-3-en-2-one [6]. Because this enone intermediate is highly electrophilic, it is immediately trapped in situ by aniline via a conjugate (Michael) addition, yielding the target compound with absolute regiocontrol[3].

Trioxane fragmentation and Michael addition workflow.

Experimental Methodology

The following protocol details the trapping of the pre-fragmented keto-alcohol, ensuring a self-validating, high-yield system[3].

Protocol: Synthesis via Enone Trapping

Context: This procedure describes the conjugate addition of aniline to the highly reactive 3-phenyl-1-hydroxybut-3-en-2-one intermediate.

-

Reaction Setup: Charge a dry, round-bottom flask with 0.05 g (0.25 mmol) of 3-phenyl-1-hydroxybut-3-en-2-one. Dissolve the substrate in 3 mL of Hexamethylphosphoramide (HMPA). Senior Scientist's Note: HMPA is chosen because its highly polar, aprotic nature vastly enhances the nucleophilicity of aniline while stabilizing the enone intermediate. However, due to HMPA's severe toxicity, modern scale-up adaptations should substitute it with N,N′ -Dimethylpropyleneurea (DMPU) or DMSO, which offer similar dielectric profiles with improved safety margins.

-

Nucleophilic Addition: Add 0.03 g (0.38 mmol, 1.5 equivalents) of aniline dropwise to the solution. Stir the mixture continuously at room temperature (20–25 °C) for exactly 4 hours[3].

-

Quenching & Extraction: Dilute the reaction mixture with 5 mL of deionized water to quench the reaction and precipitate the organic components. Extract the aqueous layer with diethyl ether (2 × 10 mL).

-

Washing & Drying: Combine the organic layers and wash successively with deionized water (5 mL) and brine (5 mL). Causality: This rigorous washing step is critical to partition and remove residual HMPA and unreacted aniline from the organic phase. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography (eluting with a suitable hexane/ethyl acetate gradient) to isolate the pure product as a viscous oil[2].

Analytical Characterization & Quality Control

A robust synthesis must be self-validating through spectral data. The analytical signatures below confirm the successful formation of 4-anilino-1-hydroxy-3-phenylbutan-2-one[2].

Mechanistic validation via NMR: The 1 H NMR spectrum provides critical structural proof. The hydroxymethyl protons at C1 appear as two distinct singlets at δ 4.15 and 4.16 ppm. This magnetic non-equivalence is a direct consequence of the adjacent chiral center at C3, which renders the C1 protons diastereotopic[2].

Quantitative Data Comparison

| Parameter | Data / Condition |

| Reaction Type | Base-Mediated Fragmentation / Michael Addition |

| Precursor | 3-Phenyl-1-hydroxybut-3-en-2-one (0.25 mmol) |

| Nucleophile | Aniline (1.5 equivalents, 0.38 mmol) |

| Solvent / Temp / Time | HMPA (3 mL) / Room Temperature / 4 hours |

| Isolated Yield | 83% (Viscous Oil) |

| IR (neat) | 1712 cm −1 (C=O stretch), 3440 cm −1 (-OH, -NH stretch) |

| 1 H NMR (200 MHz, CDCl 3 ) | δ 2.98 (br s, 1H, OH), 3.46 (dd, J = 13.1, 5.3 Hz, 1H), 3.87-4.07 (m, 2H), 4.15 & 4.16 (2 × s, 2H), 6.58 (d, J = 7.7 Hz, 2H), 6.73 (t, J = 7.2 Hz, 1H), 7.14-7.40 (m, 7H) |

| FAB-MS | m/z = 256[M + H] + |

| Elemental Analysis (C 16 H 17 NO 2 ) | Calcd: C, 75.27; H, 6.71; N, 5.49. Found: C, 75.38; H, 6.43; N, 5.42. |

Conclusion & Future Perspectives

The synthesis of 4-anilino-1-hydroxy-3-phenylbutan-2-one via the base-mediated fragmentation of 1,2,4-trioxanes represents a triumph of rational synthetic design. By masking the reactive α,β -unsaturated ketone until the exact moment of nucleophilic trapping, this methodology circumvents the regioselectivity and stability issues inherent to direct Mannich condensations. For drug development professionals, adapting this protocol utilizing greener solvents (e.g., DMPU) and continuous flow chemistry could further optimize the generation of these critical β -amino- α′ -hydroxy ketone building blocks.

References

-

Singh, C., & Malik, H. (2006). Chemistry of 1,2,4-Trioxanes: Base-Mediated Formation of Highly Reactive Electrophiles and Their Entrapment with Amines and Thiols. Synthesis, 2006(20), 3485-3489. URL: [Link]

-

Singh, C., & Malik, H. (2005). Protection of the Carbonyl Group as 1,2,4-Trioxane and Its Regeneration under Basic Conditions. Organic Letters, 7(25), 5673-5676. URL: [Link]

-

Araujo, et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(21), 17652–17663. URL: [Link]

Sources

Spectroscopic Characterization of 4-Anilino-1-hydroxy-3-phenylbutan-2-one: An In-Depth Technical Guide

Executive Summary

The compound 4-anilino-1-hydroxy-3-phenylbutan-2-one (also documented as 1-hydroxy-3-phenyl-4-anilinobutan-2-one) is a highly functionalized synthetic intermediate featuring a β -amino ketone and an α -hydroxy ketone moiety. Molecules with this dense array of functional groups—including a chiral center, a secondary amine, a primary hydroxyl group, and two aromatic rings—present unique spectroscopic signatures. This whitepaper provides a comprehensive, expert-level guide to the synthesis, isolation, and spectroscopic characterization of this compound, detailing the causality behind its analytical behavior.

Mechanistic Context and Synthesis Strategy

Understanding the origin of a molecule is critical for anticipating its analytical profile. 4-Anilino-1-hydroxy-3-phenylbutan-2-one is typically synthesized via the base-mediated cleavage of 1,2,4-trioxane precursors 1.

When treated with a base, the trioxane ring collapses to form a highly reactive electrophile: 3-aryl-1-hydroxybut-3-en-2-one. This transient enone is immediately subjected to nucleophilic entrapment by aniline. The aniline undergoes an Aza-Michael-type conjugate addition into the enone system, yielding the final functionalized butan-2-one scaffold 1.

Fig 1: Reaction pathway for the synthesis of 4-anilino-1-hydroxy-3-phenylbutan-2-one.

Experimental Protocols: Synthesis and Sample Preparation

To ensure a self-validating workflow, the following protocol integrates reaction execution with real-time analytical checkpoints.

Step-by-Step Methodology:

-

Initiation: Dissolve the specific 1,2,4-trioxane precursor in an anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cleavage: Introduce a mild organic base (such as triethylamine or DBU) to trigger the elimination reaction, forming the intermediate enone.

-

Nucleophilic Entrapment: Add 1.2 equivalents of aniline to the reaction mixture. Stir at room temperature.

-

Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The successful Aza-Michael addition is confirmed by the disappearance of the highly UV-active enone spot and the emergence of a lower- Rf spot (due to the increased polarity from the newly formed -NH and -OH groups).

-

Workup: Quench the reaction with water, extract with dichloromethane, dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography to isolate 4-anilino-1-hydroxy-3-phenylbutan-2-one as an oil (typical yield: ~83%) 1.

-

Sample Prep for NMR: Dissolve ~10 mg of the purified oil in 0.5 mL of deuterated chloroform (CDCl 3 ) containing Tetramethylsilane (TMS) as an internal standard.

Spectroscopic Characterization & Data Interpretation

The structural complexity of this molecule requires a multi-modal spectroscopic approach. The data below illustrates the fundamental causality between the molecule's 3D spatial arrangement and its spectral output.

1 H NMR Spectroscopy (200 MHz, CDCl 3 )

The 1 H NMR spectrum provides a definitive map of the molecule's stereochemical environment. The presence of a chiral center at the C3 position (bearing the phenyl ring) breaks the symmetry of the adjacent methylene protons at C4.

Causality in NMR Splitting: Because of this chiral center, the C4 protons become diastereotopic. They are magnetically inequivalent and split into distinct signals. One C4 proton emerges as a doublet of doublets (dd) at δ 3.46 due to geminal coupling with its diastereotopic partner and vicinal coupling with the C3 methine proton. The second C4 proton overlaps with the C3 methine proton, forming a multiplet at δ 3.87–4.07. Furthermore, the C1 methylene group (flanked by the carbonyl and hydroxyl) experiences the anisotropic influence of the chiral C3 center, resolving into two closely spaced singlets at δ 4.15 and 4.16 1.

Table 1: 1 H NMR Signal Assignments

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| -OH | 2.98 | br s | - | 1H |

| C4-H (diastereotopic a) | 3.46 | dd | 13.1, 5.3 | 1H |

| C4-H (diastereotopic b) & C3-H | 3.87 – 4.07 | m | - | 2H |

| C1-H 2 | 4.15, 4.16 | 2 × s | - | 2H |

| Ar-H (Aniline ortho) | 6.58 | d | 7.7 | 2H |

| Ar-H (Aniline para) | 6.73 | t | 7.2 | 1H |

| Ar-H (Aniline meta + Phenyl) | 7.14 – 7.40 | m | - | 7H |

Self-Validation Check: The integration of the aromatic region (10H total) perfectly ratios against the isolated C1 methylene protons (2H), confirming the 1:1 stoichiometry of the aniline entrapment.

Infrared (IR) Spectroscopy

Infrared spectroscopy (analyzed neat) provides insight into the functional group dynamics and hydrogen bonding states of the molecule 1.

-

Carbonyl Stretch ( νC=O ): Observed at 1712 cm −1 . This value is slightly lower than typical unhindered aliphatic ketones (~1720–1725 cm −1 ). The causality here is intramolecular hydrogen bonding: the adjacent C1 hydroxyl group donates a hydrogen bond to the C2 carbonyl oxygen, slightly weakening the C=O double bond character and shifting the absorption to a lower wavenumber.

-

Heteroatom Stretch ( νO−H / νN−H ): A broad band is observed at 3440 cm −1 , confirming the presence of both the primary O-H and secondary N-H stretching vibrations, which overlap in this high-energy region.

Mass Spectrometry (FAB-MS) & Elemental Analysis

To confirm the intact molecular architecture without inducing excessive fragmentation of the relatively labile α -hydroxy ketone linkage, Fast Atom Bombardment Mass Spectrometry (FAB-MS) is employed.

-

FAB-MS: Yields a pseudomolecular ion peak at m/z = 256 [M + H] + 1. This perfectly matches the calculated exact mass for the protonated species of C 16 H 17 NO 2 ( ≈ 256.13).

Combustion analysis provides orthogonal validation of the bulk sample purity, proving the absence of significant inorganic salts or solvent entrapment post-chromatography.

Table 2: Elemental Analysis for C 16 H 17 NO 2

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 75.27 | 75.38 |

| Hydrogen (H) | 6.71 | 6.43 |

| Nitrogen (N) | 5.49 | 5.42 |

The tight correlation between the calculated and found percentages validates the structural integrity and purity of the synthesized batch 1.

References

-

1Title: Chemistry of 1,2,4-Trioxanes: Base-Mediated Formation of Highly Reactive Electrophiles and Their Entrapment with Amines and Thiols | Source: thieme-connect.com (Synthesis 2002) | URL: 1

Sources

An In-depth Technical Guide to 1H and 13C NMR Analysis of Anilino Ketone Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

Anilino ketone derivatives represent a significant class of compounds in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Their structural complexity, often involving multiple aromatic rings and a flexible ketone linker, necessitates powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier method for the structural elucidation of these molecules, providing detailed insights into their atomic connectivity, stereochemistry, and conformation.[3][4][5] This guide offers a comprehensive, in-depth exploration of 1H and 13C NMR analysis as applied to anilino ketone derivatives, moving beyond a simple recitation of techniques to explain the underlying principles and strategic choices that lead to successful and efficient structure determination.

Fundamentals of NMR Spectroscopy for Anilino Ketone Analysis

At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13), when placed in a strong magnetic field.[4] The resulting spectrum provides a wealth of information based on three key parameters:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like the carbonyl group) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[6]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative count of each type of proton.[6]

-

Spin-Spin Coupling (J): This phenomenon, which splits a single peak into a multiplet (e.g., doublet, triplet), reveals the number of neighboring protons, providing crucial connectivity information.[7]

For anilino ketone derivatives, the interplay of the electron-donating anilino group and the electron-withdrawing ketone functionality creates a unique electronic landscape that is reflected in their NMR spectra.

¹H NMR Spectral Analysis of Anilino Ketone Derivatives

The ¹H NMR spectrum of an anilino ketone provides the initial roadmap to its structure. The signals are typically found in distinct regions, allowing for a preliminary assignment of proton types.

Characteristic ¹H Chemical Shift Regions:

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| N-H Proton | 0.5 - 5.0 (can be broader and variable) | Position and broadness are highly dependent on solvent, concentration, and hydrogen bonding.[8][9] |

| Aromatic Protons (Anilino Ring) | 6.5 - 8.0 | The electron-donating nature of the nitrogen atom tends to shift these protons slightly upfield compared to a simple benzene ring. |

| Aromatic Protons (Ketone Ring) | 7.0 - 8.5 | Protons ortho to the carbonyl group are significantly deshielded due to the group's electron-withdrawing and anisotropic effects. |

| α-Protons to Carbonyl | 2.1 - 2.6 | These protons are deshielded by the adjacent carbonyl group.[10] |

| Protons on the Anilino Alkyl Group | 2.2 - 2.9 (if α to Nitrogen) | Deshielded due to the electronegativity of the nitrogen atom.[9] |

Causality in Experimental Choices: The N-H Proton

The N-H proton of the anilino group often presents a challenge in interpretation due to its variable chemical shift and broadness, which arises from factors like chemical exchange and quadrupolar broadening.[9] To confirm its presence, a simple D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the N-H proton will exchange with deuterium, causing its signal to disappear. This is a self-validating system for identifying labile protons.

Experimental Protocol: 1D ¹H NMR Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the anilino ketone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can slow down N-H exchange, resulting in a sharper signal.[11]

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer and ensure it is properly positioned.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).[12]

-

Pulse Angle: A 30-45° pulse is typically sufficient.[12]

-

Acquisition Time: 2-4 seconds.[12]

-

Relaxation Delay: 1-2 seconds.[12]

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).[12]

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectral Analysis of Anilino Ketone Derivatives

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra typically require a larger number of scans.

Characteristic ¹³C Chemical Shift Regions:

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 190 - 220 | This is one of the most downfield and easily identifiable signals in the spectrum.[10][13] |

| Aromatic Carbons | 110 - 160 | Carbons attached to nitrogen (anilino ring) and the carbonyl group (ketone ring) will have distinct chemical shifts due to electronic effects. |

| α-Carbon to Carbonyl | 30 - 50 | Similar to the attached protons, these carbons are deshielded.[10] |

| Aliphatic Carbons | 10 - 60 | The specific chemical shift depends on their proximity to functional groups. |

DEPT: Distinguishing Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for determining the number of hydrogens attached to each carbon.[14] It is typically run in two modes:

-

DEPT-90: Only CH (methine) carbons appear as positive signals.[13]

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[13][14]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign the multiplicity of each carbon signal.

Experimental Protocol: ¹³C and DEPT NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Lock and shim as done for the ¹H experiment.

-

Acquisition Parameters (Broadband Decoupled ¹³C):

-

Acquisition Parameters (DEPT):

-

Run DEPT-90 and DEPT-135 experiments using standard instrument parameters. These are typically much faster to acquire than a full ¹³C spectrum.

-

-

Data Processing:

-

Process the FIDs as with the ¹H spectrum.

-

Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[12]

-

Advanced 2D NMR Techniques for Structural Elucidation

While 1D NMR provides a foundational understanding, complex anilino ketone structures often require 2D NMR techniques to piece together the molecular puzzle.[3][15]

Workflow for Structural Elucidation

Caption: A typical workflow for structure elucidation using NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically over two to three bonds (²JHH, ³JHH).[7][16] It is invaluable for tracing out proton networks within the molecule, such as the protons on an aromatic ring or along an alkyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH).[16][17] It is a powerful tool for definitively assigning the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[3][16] For example, the N-H proton can show a correlation to the carbons of the anilino ring, and the α-protons to the ketone will show a correlation to the carbonyl carbon.

Experimental Protocols: 2D NMR

-

General: Use the same sample. 2D experiments are generally longer than 1D experiments.

-

COSY: Use a standard gradient-selected COSY pulse sequence. The number of increments in the indirect dimension will determine the resolution.

-

HSQC: A standard gradient-selected HSQC is used, optimized for a one-bond coupling constant of ~145 Hz.

-

HMBC: A standard gradient-selected HMBC is used, optimized for long-range coupling constants of ~8 Hz.[15]

Case Study: Structure Assignment

Consider a hypothetical anilino ketone derivative with the proposed structure of (E)-3-(phenylamino)-1-phenylprop-2-en-1-one.

Expected NMR Data Summary:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carbonyl (C=O) | - | ~190.5 | H-α, H-β, Aromatic-H (ortho) |

| β-Carbon (C-β) | ~7.7 (d) | ~140.0 | H-α, N-H, Anilino-H (ortho) |

| α-Carbon (C-α) | ~6.8 (d) | ~125.0 | H-β, Carbonyl-Aromatic-H (ortho) |

| N-H | ~8.5 (br s) | - | C-β, Anilino-C (ipso, ortho) |

| Aromatic (Ketone) | 7.4-7.9 (m) | 128-138 | C=O, C-α |

| Aromatic (Anilino) | 7.0-7.5 (m) | 115-150 | C-β, N-H |

The ³Jαβ coupling constant would be expected to be in the range of 11-18 Hz, confirming the trans (E) stereochemistry.[12]

Visualizing Key HMBC Correlations

Caption: Key HMBC correlations for structural assignment.

Troubleshooting and Advanced Considerations

-

Solubility: Poor solubility can lead to broad lines and poor signal-to-noise. Screening a variety of deuterated solvents (CDCl₃, DMSO-d₆, Acetone-d₆, MeOD-d₄) is crucial.

-

Signal Broadening: In addition to solubility issues, conformational exchange on the NMR timescale can cause signal broadening. Acquiring spectra at different temperatures (variable temperature NMR) can help to either sharpen signals (by moving into a fast or slow exchange regime) or study the dynamic process itself.

-

Solvent Effects: The chemical shifts of N-H and carbonyl groups can be particularly sensitive to the solvent.[11][18] Protic solvents can form hydrogen bonds with the carbonyl oxygen, leading to a downfield shift of the carbonyl carbon signal.[19]

Conclusion

The comprehensive analysis of anilino ketone derivatives by NMR spectroscopy is a systematic process that builds from fundamental 1D experiments to advanced 2D correlations. By understanding the characteristic chemical shifts and applying a logical workflow of COSY, HSQC, and HMBC experiments, researchers can confidently elucidate complex molecular structures. The causality behind experimental choices, such as solvent selection and the use of specific 2D techniques, is paramount for efficient and accurate characterization, ultimately accelerating research and development in the pharmaceutical and chemical industries.[20][21]

References

- Vertex AI Search. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.

-

Krasavin, M., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.

- Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery.

-

Stothers, J. B., & Lauterbur, P. C. (2025). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]

-

Kushare, S., et al. (2025). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sîrbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. Retrieved from [Link]

-

Spectroscopy Online . (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

Freitas, A. A., & Almeida, F. C. L. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Retrieved from [Link]

-

de Oliveira, A. B., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Sîrbu, D., & Marin, I. (2011). SYNTHESIS AND IR, NMR CARACTERISATION OF NEW P-(N,N-DIPHENYLAMINO) CHALCONES. Chemistry Journal of Moldova. Retrieved from [Link]

-

Rana, A., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Fiveable . (2025). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Retrieved from [Link]

-

Reich, H. J. (2020). Chemical Shift. University of Wisconsin. Retrieved from [Link]

- Pavia, D. L., et al. (2023). Introduction to Spectroscopy. Cengage Learning.

-

OpenOChem Learn . Ketones. Retrieved from [Link]

-

Donahue, C. J., & Donahue, E. R. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education. Retrieved from [Link]

-

Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

SDSU NMR Facility . Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

JoVE . (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Chemistry LibreTexts . (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

ResearchGate . Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

- University of Bath. 13C NMR Spectroscopy.

-

e-PG Pathshala . 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Akssira, M., et al. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer. Retrieved from [Link]

-

Clark, J. interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Alarcón, S. H., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts . (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Iida, T., & Iwamura, H. (2006). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

ResearchGate . Comparative analysis of NMR chemical shifts between the anilino derivative and 26. Retrieved from [Link]

-

Chemistry LibreTexts . (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Emery Pharma . (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ACD/Labs . (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine. Retrieved from [Link]

-

JEOL . How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Retrieved from [Link]

-

Chemistry LibreTexts . (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Abraham, R. J., et al. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. resolvemass.ca [resolvemass.ca]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. academic.oup.com [academic.oup.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Phenyl Butanone Compounds

Introduction

Phenyl butanone compounds, a class of aromatic ketones, are of significant interest across various scientific disciplines, including pharmaceutical drug development, forensic science, and environmental analysis. Their structural elucidation is a critical step in these fields, and mass spectrometry (MS) stands as a powerful analytical technique for this purpose. This guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of common phenyl butanone isomers, offering researchers and scientists the foundational knowledge to interpret mass spectra and confidently identify these compounds. We will delve into the core fragmentation mechanisms, provide detailed experimental protocols for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present visual aids to facilitate a deeper understanding of the complex fragmentation pathways.

Core Fragmentation Mechanisms in Phenyl Butanone Isomers

The fragmentation of phenyl butanone isomers upon ionization in a mass spectrometer is primarily governed by the location of the carbonyl group and the phenyl ring relative to the butyl chain. The principal fragmentation pathways observed are α-cleavage and the McLafferty rearrangement.[1]

α-Cleavage

Alpha-cleavage is a characteristic fragmentation of ketones, involving the breaking of the carbon-carbon bond adjacent to the carbonyl group.[2][3] This cleavage results in the formation of a stable acylium ion, which is often a prominent peak in the mass spectrum. The position of the carbonyl group in the different phenyl butanone isomers dictates the possible α-cleavage products.

McLafferty Rearrangement

The McLafferty rearrangement is another significant fragmentation pathway for carbonyl compounds that possess a γ-hydrogen atom.[4][5] This process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond.[6] The result is the formation of a neutral alkene and a resonance-stabilized enol radical cation.[7] The feasibility of the McLafferty rearrangement is dependent on the isomeric structure of the phenyl butanone.

Isomer-Specific Fragmentation Patterns

The mass spectra of phenyl butanone isomers are distinct due to the interplay of the aforementioned fragmentation mechanisms. Understanding these differences is key to their unambiguous identification.

1-Phenyl-1-butanone

Also known as butyrophenone, this isomer has the carbonyl group directly attached to the phenyl ring and a propyl chain.[8][9]

-

α-Cleavage: The most favorable α-cleavage results in the loss of a propyl radical (•C₃H₇) to form the highly stable benzoyl cation at m/z 105. This is typically the base peak in the electron ionization (EI) mass spectrum. A less favorable α-cleavage can lead to the loss of the phenyl radical (•C₆H₅) to form the butyryl cation at m/z 71.

-

McLafferty Rearrangement: A McLafferty rearrangement can occur, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 120.

Diagram: Fragmentation of 1-Phenyl-1-butanone

Caption: Primary fragmentation pathways of 1-Phenyl-1-butanone.

1-Phenyl-2-butanone

In this isomer, the carbonyl group is at the second position of the butyl chain, with a benzyl group attached to the first carbon.[10][11]

-

α-Cleavage: Two primary α-cleavage pathways are possible. Cleavage between C1 and C2 results in the loss of an ethyl radical (•C₂H₅) to form a benzylcarbonyl cation, which can rearrange to the stable tropylium ion at m/z 91. This is often the base peak. The alternative α-cleavage involves the loss of the benzyl radical (•CH₂C₆H₅) to form the propionyl cation at m/z 57.

-

McLafferty Rearrangement: A McLafferty rearrangement is also possible, involving the transfer of a hydrogen from the terminal methyl group, leading to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 92.

Diagram: Fragmentation of 1-Phenyl-2-butanone

Caption: Primary fragmentation pathways of 1-Phenyl-2-butanone.

4-Phenyl-2-butanone

Here, the phenyl group is at the end of the butyl chain, separated from the carbonyl group by two methylene groups.[12][13]

-

α-Cleavage: The most prominent α-cleavage results in the loss of a methyl radical (•CH₃) to form the 3-phenylpropionyl cation at m/z 133. The other α-cleavage pathway involves the loss of the phenethyl radical (•CH₂CH₂C₆H₅) to form the acetyl cation at m/z 43.

-

McLafferty Rearrangement: The McLafferty rearrangement is a very favorable process for this isomer. The transfer of a benzylic hydrogen (from the γ-carbon) to the carbonyl oxygen leads to the elimination of neutral acetone and the formation of a radical cation at m/z 92 (the tropylium ion precursor). This often results in a very intense peak.

Diagram: Fragmentation of 4-Phenyl-2-butanone

Caption: Primary fragmentation pathways of 4-Phenyl-2-butanone.

Quantitative Data Summary

The following table summarizes the characteristic fragment ions and their typical relative abundances for the three main isomers of phenyl butanone under electron ionization.

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |

| 1-Phenyl-1-butanone | 148 | 105 (Benzoyl cation, base peak), 77 (Phenyl cation), 120 (McLafferty product) |

| 1-Phenyl-2-butanone | 148 | 91 (Tropylium ion, base peak), 57 (Propionyl cation), 92 (McLafferty product) |

| 4-Phenyl-2-butanone | 148 | 92 (McLafferty product, often base peak), 43 (Acetyl cation), 133 ([M-CH₃]⁺) |

Experimental Protocols

The choice of analytical technique depends on the sample matrix and the required sensitivity. Both GC-MS and LC-MS/MS are powerful tools for the analysis of phenyl butanone compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like phenyl butanones.[14][15]

1. Sample Preparation:

-

Prepare a stock solution of the phenyl butanone standard in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.[15]

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[17]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

-

Mass Scan Range: m/z 40-400.

3. Data Analysis:

-

Identify the phenyl butanone isomers based on their retention times and characteristic mass spectra.

-

Quantify the analytes by constructing a calibration curve from the peak areas of the calibration standards.

Diagram: GC-MS Experimental Workflow

Caption: A streamlined workflow for the analysis of phenyl butanones by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, particularly for analyzing phenyl butanones in complex biological matrices.[18][19]

1. Sample Preparation:

-

Prepare stock and working standard solutions as described in the GC-MS protocol.

-

For plasma or urine samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.[18]

-

Dilute the supernatant with the initial mobile phase before injection.

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[20]

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each isomer to enhance selectivity and sensitivity. For example, for 1-phenyl-1-butanone, the transition m/z 149 -> 105 could be monitored.

3. Data Analysis:

-

Identify and quantify the phenyl butanone isomers based on their retention times and specific MRM transitions.

-

Use a deuterated internal standard for accurate quantification, especially in complex matrices.[18]

Diagram: LC-MS/MS Experimental Workflow

Caption: A typical workflow for sensitive and selective analysis by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of phenyl butanone compounds is a predictable process governed by fundamental principles of organic mass spectrometry. By understanding the characteristic α-cleavage and McLafferty rearrangement pathways for each isomer, researchers can confidently interpret mass spectra for structural elucidation. The provided GC-MS and LC-MS/MS protocols offer robust and reliable methods for the separation, identification, and quantification of these compounds in various matrices. This guide serves as a valuable resource for scientists and professionals in drug development and other analytical fields, enabling them to leverage the power of mass spectrometry for the comprehensive analysis of phenyl butanone compounds.

References

- Fiveable. (2025, August 15). α-cleavage Definition.

- Chemistry Steps. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).

- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.

- Benchchem. (n.d.). Spectroscopic Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Technical Guide.

- NIST WebBook. (n.d.). 1-Butanone, 1-phenyl-.

- Benchchem. (2025). Application Note: Analysis of 3-Phenylbutan-2-one by Mass Spectrometry.

- PubMed. (2010, December 15). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.

- PubChem. (2026, March 7). Butyrophenone.

- ResearchGate. (n.d.). McLafferty rearrangement for N-substituted 2-phenylbutanamides.

- ResearchGate. (2025, August 10). Confirmation of Phenylbutazone Residues in Bovine Kidney by Liquid Chromatography/Mass Spectrometry.

- NIST WebBook. (n.d.). 1-Butanone, 1-phenyl-.

- NIST WebBook. (n.d.). 1-Butanone, 1-phenyl-.

- mzCloud. (2014, December 4). Butyrophenone.

- Wikipedia. (n.d.). McLafferty rearrangement.

- PubChem. (n.d.). 1-Phenyl-2-butanone.

- Benchchem. (2025). Application Note: Gas Chromatography (GC) Analysis of 3-Methyl-1-phenylbutan-2-ol.

- Unknown. (n.d.). McLafferty Rearrangement.

- Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.

- Chemistry Steps. (2025, September 30). McLafferty Rearrangement.

- NIST WebBook. (n.d.). 1-Phenyl-2-butanone.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Santa Cruz Biotechnology. (n.d.). 4-Phenyl-2-butanone.

- SpectraBase. (n.d.). 4-Phenyl-2-butanone semicarbazone.

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

- NIST WebBook. (n.d.). 1-Phenyl-2-butanone.

- NIST WebBook. (n.d.). 2-Butanone, 4-phenyl-.

- ResearchGate. (n.d.). Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry.

- Unknown. (n.d.). The Main Fragmentation Reactions of Organic Compounds.

- Sigma-Aldrich. (n.d.). 4-Phenyl-2-butanone 98.

- Cheméo. (n.d.). Chemical Properties of 2-Butanone, 4-phenyl- (CAS 2550-26-7).

- Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.

- eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions.

- University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using.

- RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.

- Unknown. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.

- YouTube. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).

- Pharmacognosy Magazine. (n.d.). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue.

- Doc Brown's Advanced Organic Chemistry. (n.d.). butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one.

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- PubMed. (2009, January 1). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine.

- CORE. (2012, February 25). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana.

- International Research Journal. (n.d.). Gas chromatography-mass spectrometry (gc-ms) analysis of bioactive components of phyllanthus amarus leaves.

- MDPI. (1989, July 3). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry.

Sources

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 1-Butanone, 1-phenyl- [webbook.nist.gov]

- 9. Butyrophenone | C10H12O | CID 10315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Phenyl-2-butanone | C10H12O | CID 13879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Phenyl-2-butanone [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. 2-Butanone, 4-phenyl- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. interesjournals.org [interesjournals.org]

- 17. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 18. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mzCloud – Butyrophenone [mzcloud.org]

Physicochemical Properties and Mechanistic Synthesis of 4-Anilino-1-hydroxy-3-phenylbutan-2-one

As drug development increasingly looks toward complex, highly functionalized intermediates, understanding the physicochemical behavior and synthetic causality of these molecules becomes paramount. 4-Anilino-1-hydroxy-3-phenylbutan-2-one (often referred to in the literature as 1-hydroxy-3-phenyl-4-anilinobutan-2-one) is a prime example of a sophisticated Michael adduct[1]. It is generated via the controlled, base-mediated fragmentation of 1,2,4-trioxanes—a chemical class famous for harboring the endoperoxide pharmacophore of the antimalarial drug artemisinin[2],[3].

This technical guide dissects the physicochemical properties, structural characterization, and the self-validating synthetic workflows required to isolate this compound with high scientific integrity.

Chemical Identity & Physicochemical Profile

Before engineering a synthetic pathway, we must establish the baseline physicochemical parameters of the target compound. The molecule features a butan-2-one backbone, heavily heavily substituted with hydrogen-bonding donors (hydroxyl, amine) and lipophilic aromatic rings.

Table 1: Core Physicochemical Properties

| Parameter | Value / Description |

| IUPAC Name | 4-(Phenylamino)-1-hydroxy-3-phenylbutan-2-one |

| Synonyms | 1-Hydroxy-3-phenyl-4-anilinobutan-2-one[1] |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.32 g/mol |

| Physical State (at 25°C) | Viscous Oil[1] |

| Yield (via Trioxane Route) | ~83%[1] |

| Solubility Profile | Soluble in THF, Ethyl Acetate, and Chloroform; Insoluble in Water |

| Key Functional Groups | Primary hydroxyl, aliphatic ketone, secondary amine, geminal phenyls |

Mechanistic Rationale: The Trioxane Masking Strategy

The direct synthesis of highly functionalized α,β -unsaturated keto alcohols is notoriously difficult. These species are highly reactive electrophiles that spontaneously undergo polymerization or unwanted aldol condensations.

To bypass this, we utilize a "masking" strategy . By starting with a stable 6-(1-arylvinyl)-substituted 1,2,4-trioxane precursor, we can store the latent electrophile indefinitely[4]. When exposed to a mild, organic-soluble base (such as Triton B), the acidic C-6 proton of the trioxane is abstracted. This triggers a cascade fragmentation that unmasks the reactive 3-aryl-1-hydroxybut-3-en-2-one in situ[2]. Because aniline is already present in the reaction mixture, it immediately intercepts this transient electrophile via a Michael addition, yielding the stable 4-anilino adduct[1],[4].

Reaction pathway: Base-mediated trioxane fragmentation to the target Michael adduct.

Self-Validating Experimental Protocol

As an Application Scientist, I design protocols that are not merely a list of instructions, but a self-validating system where each step contains a built-in chemical logic check to ensure process integrity.

Reagents Required:

-

Precursor: 6-(1-phenylvinyl)-1,2,4-trioxane (1.0 mmol)

-

Nucleophile: Aniline (1.2 mmol)

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, ~0.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF, 5 mL)

Step-by-Step Methodology:

-

Reaction Assembly: Dissolve the trioxane precursor and aniline in anhydrous THF under a nitrogen atmosphere. Causality: THF is chosen because it easily solubilizes both the lipophilic trioxane and the polar aniline, ensuring a homogeneous reaction environment.

-

Base Activation: Add Triton B dropwise at room temperature. Causality: Triton B is selected over inorganic aqueous bases (like NaOH) because its organic solubility prevents localized high-pH zones that could degrade the sensitive enone intermediate before the aniline can attack[4].

-

Incubation & Monitoring: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. Validation Check: The disappearance of the UV-active trioxane spot confirms complete fragmentation.

-

Reaction Quenching: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl rapidly neutralizes the basic catalyst, halting any retro-Michael reactions. Crucially, it is mildly acidic, meaning it will not protonate the newly formed secondary amine (which would cause it to partition into the aqueous waste).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography to isolate the target compound as a viscous oil[1].

Step-by-step experimental workflow for the one-pot synthesis and purification of the target.

Spectroscopic Validation

To confirm the structural integrity of 4-Anilino-1-hydroxy-3-phenylbutan-2-one, spectroscopic data must align with the expected Michael addition geometry. The disappearance of vinyl protons and the emergence of a highly coupled aliphatic system are the primary indicators of success.

Table 2: Spectroscopic Characterization Data

| Technique | Key Signals / Shifts | Mechanistic Interpretation |

| IR (neat) | 1712 cm⁻¹, 3440 cm⁻¹[1] | 1712 cm⁻¹ confirms the intact aliphatic ketone (C=O). 3440 cm⁻¹ represents the overlapping stretches of the primary hydroxyl (O-H) and secondary amine (N-H)[1]. |

| ¹H NMR (200 MHz, CDCl₃) | δ 2.98 (br s, 2H)[1] | Broad singlet corresponds to the exchangeable N-H and O-H protons[1]. |

| ¹H NMR (Aliphatic Region) | δ 3.40 - 4.16 (m, 5H) | Complex multiplets (dd) arise from the diastereotopic protons of the C-4 methylene and the chiral C-3 methine, confirming the successful Michael addition across the former double bond. |

| Mass Spectrometry (FAB-MS) | m/z = 256 [M + H]⁺ | Confirms the exact molecular weight of the C₁₆H₁₇NO₂ adduct (MW: 255.32 g/mol ). |

Therapeutic Relevance in Antimalarial Drug Design

The chemistry of 1,2,4-trioxanes extends far beyond synthetic methodology; it is the cornerstone of modern antimalarial pharmacology. The 1,2,4-trioxane ring is the critical endoperoxide pharmacophore found in artemisinin and its semi-synthetic derivatives[3].

When these trioxanes enter the malaria parasite (Plasmodium falciparum), they undergo cleavage—often mediated by heme-derived iron(II) or local basic environments—generating reactive oxygen species and carbon-centered electrophiles[3]. These electrophiles alkylate parasitic proteins, leading to parasite death. Recent in vivo studies have shown that synthetic 6-arylvinyl-1,2,4-trioxanes and their saturated analogs exhibit remarkable oral antimalarial activity against multidrug-resistant Plasmodium yoelii nigeriensis in murine models, often providing 100% protection at optimized doses[5],[6].

By studying the base-mediated fragmentation of trioxanes into reactive Michael acceptors (and their subsequent trapping by amines like aniline to form 4-anilino-1-hydroxy-3-phenylbutan-2-one), researchers can accurately map the biological alkylation pathways that make endoperoxide drugs so devastatingly effective against malaria[4],[5].

References

-

Hassam, M., Singh, A. S., Yadav, D. K., Singh, C., Puri, S. K., & Verma, V. P. (2021). Reduction of the Double Bond of 6-Arylvinyl-1,2,4-trioxanes Leads to a Remarkable Increase in Their Antimalarial Activity against Multidrug-Resistant Plasmodium yoelii nigeriensis in a Swiss Mice Model. ACS Omega, 6(45), 30790–30799. URL:[Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reduction of the Double Bond of 6-Arylvinyl-1,2,4-trioxanes Leads to a Remarkable Increase in Their Antimalarial Activity against Multidrug-Resistant Plasmodium yoelii nigeriensis in a Swiss Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of substituted anilino ketones

An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Anilino Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilino ketones are a pivotal class of organic compounds, forming the structural backbone of numerous pharmacologically active agents and functional materials. Their three-dimensional atomic arrangement, dictated by the nuances of their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and, crucially, their biological activity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core principles and practical methodologies for the crystal structure analysis of substituted anilino ketones. We delve into the causality behind experimental choices, from single crystal growth to data refinement, and illuminate the interpretation of crystallographic data to unveil the intricate web of non-covalent interactions that govern crystal packing. By integrating field-proven insights with authoritative references, this document serves as a self-validating system for the rigorous and meaningful structural characterization of this vital class of molecules.

The Significance of Crystal Structure in Substituted Anilino Ketones

The seemingly subtle variation of substituents on the aniline or ketone moieties can induce dramatic shifts in the solid-state architecture of these molecules. Understanding these shifts is not merely an academic exercise; it is fundamental to:

-

Drug Design and Development: The precise geometry of a molecule, including its conformational flexibility and intermolecular interactions, dictates its ability to bind to a biological target.[1] Polymorphism, the existence of multiple crystal forms of the same compound, can have significant implications for a drug's bioavailability and stability.[2]

-

Materials Science: The arrangement of molecules in a crystal lattice determines the material's bulk properties, such as its optical and electronic characteristics. For instance, substituted anilines are precursors to materials with applications in non-linear optics and as light-emitting diodes.[3]

-

Understanding Structure-Activity Relationships (SAR): A definitive three-dimensional structure provides the foundational data for understanding how molecular architecture influences function.[4] This knowledge is paramount for the rational design of new molecules with enhanced or targeted properties.

This guide will navigate the workflow of crystal structure analysis, from obtaining suitable crystalline material to the final interpretation and reporting of the structural data.

The Foundation: Obtaining High-Quality Single Crystals

The journey of crystal structure analysis begins with what is often the most challenging step: growing a single crystal of sufficient size and quality.[5] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

The Principle of Recrystallization

Recrystallization is the most common and effective method for purifying nonvolatile organic solids and for growing single crystals.[6][7][8] The core principle relies on the differential solubility of a compound in a given solvent at different temperatures.[9]

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: The ideal solvent will dissolve the substituted anilino ketone sparingly at room temperature but readily at its boiling point. A systematic screening of solvents with varying polarities is often necessary.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid to create a saturated solution.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9][10]

-

Slow Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This slow cooling is critical for the formation of large, well-ordered crystals.[9][10] Rapid cooling often leads to the formation of small or poorly-defined crystals.

-

Inducing Crystallization (if necessary): If crystals do not form, crystallization can often be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the compound.[6][8]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.[6][7]

Alternative Crystallization Techniques

For compounds that are difficult to crystallize, other techniques can be employed:

-

Vapor Diffusion: This method involves the slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent, gradually reducing the solubility and promoting crystallization.

-

Slow Evaporation: A dilute solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

The Heart of the Matter: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is a powerful analytical technique that allows for the determination of the three-dimensional arrangement of atoms in a crystalline solid.[2][5][11]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating, scattering the X-rays in a specific pattern of spots known as reflections.[2][5] The angles and intensities of these diffracted beams are recorded and used to construct a three-dimensional map of the electron density within the crystal.[1][5]

The Experimental Workflow

The process of determining a crystal structure via SCXRD can be visualized as a linear progression from data collection to the final refined structure.

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The diffraction data are collected on a detector as a series of images.[2]

-

Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares minimization process to achieve the best possible fit between the observed and calculated diffraction data.

-

Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. Tools like checkCIF are invaluable for this purpose.[12]

Essential Software in Crystallography

A variety of software packages are available for controlling the diffractometer, solving, and refining crystal structures. Some commonly used programs include:

| Software Suite | Key Functions |

| APEX (Bruker) | Instrument control, data acquisition, and initial data processing.[13] |

| SHELX | A powerful and widely used suite of programs for structure solution (SHELXS/T) and refinement (SHELXL).[14] |

| Olex2 | A user-friendly graphical interface that integrates various structure solution and refinement programs. |

| PHENIX | A comprehensive suite for macromolecular crystallography, but also with applications for small molecules.[15] |

Interpreting the Crystal Structure of Substituted Anilino Ketones

The final output of a crystal structure determination is a wealth of information that needs careful interpretation. For substituted anilino ketones, particular attention should be paid to the following:

Molecular Conformation and Geometry

-

Torsional Angles: The substituents on the aniline ring and the ketone moiety will influence the torsional angles within the molecule, affecting its overall shape.

-

Bond Lengths and Angles: These parameters can provide insights into the electronic effects of the substituents. For instance, electron-withdrawing groups can alter the C-N bond length in the aniline fragment.[16]

Intermolecular Interactions: The Architects of the Crystal Lattice

The way in which individual molecules of a substituted anilino ketone pack together in the crystal is governed by a variety of non-covalent interactions.

-

Hydrogen Bonding: The presence of N-H groups in the aniline moiety and the C=O group of the ketone provides opportunities for strong N-H···O hydrogen bonding, which often plays a dominant role in the crystal packing.

-

π-π Stacking: The aromatic rings of the aniline and ketone fragments can engage in π-π stacking interactions, further stabilizing the crystal lattice. The nature and strength of these interactions can be modulated by the substituents on the rings.

-

C-H···π Interactions: Hydrogen atoms attached to carbon can also act as weak hydrogen bond donors to the π-systems of the aromatic rings.

-

Halogen Bonding: If the substituents include halogens, halogen bonding (C-X···O/N/π) can be a significant directional interaction influencing the crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contact, which correspond to intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal.[17][18]

Figure 2: The logical workflow for performing a Hirshfeld surface analysis.

Reporting Crystallographic Data: The Crystallographic Information File (CIF)

The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data.[19][20][21] It is a text-based file that contains all the information about the crystal structure, including:

-

Unit cell parameters

-

Atomic coordinates

-

Bond lengths and angles

-

Details of the data collection and refinement process

Journals and crystallographic databases require the submission of a CIF file for the publication of a new crystal structure.[12][22] The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[23][24][25]

Conclusion: From Crystal to Insight

The crystal structure analysis of substituted anilino ketones is a powerful and indispensable tool for researchers in drug discovery and materials science. By providing a detailed three-dimensional picture of the molecule and its interactions in the solid state, it offers invaluable insights into the fundamental relationship between structure and function. A meticulously executed and thoughtfully interpreted crystal structure analysis can guide the rational design of new molecules with tailored properties, accelerating the pace of innovation in both medicine and materials.

References

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]

-

Crystallographic Information Framework - IUCr. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved from [Link]

-

A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. (1995). National Center for Biotechnology Information. Retrieved from [Link]

-

Recrystallization I. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Phenix. (n.d.). Retrieved from [Link]

-

X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

-

Molecular Interpenetration within the Columnar Structure of Crystalline Anilino-β-cyclodextrin. (2000). Organic Letters. Retrieved from [Link]

-

APEX Software | Bruker. (n.d.). Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

-

Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. (n.d.). Retrieved from [Link]

-

The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

How to grow crystals for X-ray crystallography - IUCr Journals. (2024). International Union of Crystallography. Retrieved from [Link]

-

X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

The Cambridge Structural Database - PubMed. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor | ACS Omega. (2023). ACS Publications. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z)-6-[(2-hydroxy-4-methoxyphenyl)amino]-4-methoxy-2H-pyran-2-one. (n.d.). ScienceOpen. Retrieved from [Link]

-

10.1 X-ray crystallography principles and applications - Fiveable. (2025). Retrieved from [Link]

-

Crystallographic software list - IUCr. (n.d.). Retrieved from [Link]

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z)-6-[(2-hy-droxy-5-nitro-anilino)methyl-idene]cyclo-hexa-2,4-dien-1-one - PubMed. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallography Software - RCSB PDB. (2023). Retrieved from [Link]

-

A Nucleophilic Strategy for Enantioselective Intermolecular α-Amination: Access to Enantioenriched α-Arylamino Ketones | Journal of the American Chemical Society - ACS Publications. (2015). ACS Publications. Retrieved from [Link]

-

Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines | Crystal Growth & Design - ACS Publications. (2012). ACS Publications. Retrieved from [Link]

-

Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings | Accounts of Chemical Research - ACS Publications. (2012). ACS Publications. Retrieved from [Link]

-

Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2012). Arkivoc. Retrieved from [Link]

-

Interaction of 1,1'-bi(4-anilino)naphthalene-5,5'-disulfonic acid with alpha-crystallin. (1998). Journal of Biological Chemistry. Retrieved from [Link]

-

Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - ResearchGate. (n.d.). Retrieved from [Link]

-

Inclusion Ability and Selectivity Behavior of Selected Fused Tricyclic Host Systems in the Presence of the Aromatic Amines Aniline, N-Methylaniline and N,N′-Dimethylaniline | Crystal Growth & Design - ACS Publications - ACS.org. (2025). ACS Publications. Retrieved from [Link]

-

Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives - ResearchGate. (2025). Retrieved from [Link]

-

(PDF) Investigation of ketonic effect in molecular interactions of 2-methylcyclohexanone with aniline, N-methyl aniline and N,N-dimethyl aniline at various temperatures - ResearchGate. (2019). Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. (2025). Retrieved from [Link]

-

Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines and development of new polymorph of tosylbis(2-(tosyloxy)ethyl)amine: Synthesis, DFT, photophysical, cytotoxic property | Request PDF - ResearchGate. (2022). Retrieved from [Link]

-

Phosphinoyl-Substituted Ketenyl Anions: Synthesis and Substituent Effects on the Structural Properties | Organometallics - ACS Publications. (2024). ACS Publications. Retrieved from [Link]

-

De novo three-component synthesis of meta-substituted anilines - RSC Publishing. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Influence of fluorine substitution on nonbonding interactions in selected para-halogeno anilines. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. (2019). Journal of the American Chemical Society. Retrieved from [Link]

-

Aniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

An in situ structural study on the synthesis and decomposition of LiNiO2 - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Recrystallization [sites.pitt.edu]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Home Page [chem.ualberta.ca]

- 11. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 12. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 13. APEX Software | Bruker [bruker.com]

- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. Phenix [phenix-online.org]

- 16. Aniline - Wikipedia [en.wikipedia.org]

- 17. scienceopen.com [scienceopen.com]

- 18. Crystal structure and Hirshfeld surface analysis of (Z)-6-[(2-hy-droxy-5-nitro-anilino)methyl-idene]-4-methyl-cyclo-hexa-2,4-dien-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 20. iucr.org [iucr.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]